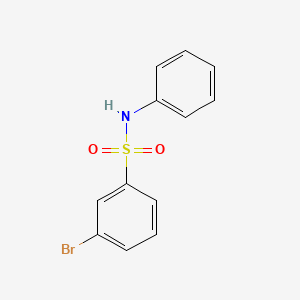![molecular formula C16H21ClN2O2 B2777401 (2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone CAS No. 2248902-06-7](/img/structure/B2777401.png)
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as HCP1 and is synthesized through a specific method that will be discussed in HCP1 has been found to have a mechanism of action that affects biochemical and physiological processes, making it an important tool for researchers in various fields. This paper will explore the synthesis method of HCP1, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of HCP1 involves its ability to bind to certain receptors in the body, specifically GPCRs. This binding can activate or inhibit certain signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
HCP1 has been found to have various biochemical and physiological effects. It has been found to affect the reward pathways in the brain, leading to potential applications in the treatment of drug addiction. HCP1 has also been found to affect the cardiovascular system, specifically the regulation of blood pressure. Additionally, HCP1 has been found to affect the immune system, specifically the activation of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HCP1 in lab experiments is its specificity for certain receptors, allowing for targeted research. Additionally, HCP1 has been found to have a relatively low toxicity, making it a safer option for research. One limitation of using HCP1 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many future directions for research involving HCP1. One potential direction is the study of its potential therapeutic applications in the treatment of drug addiction. Additionally, further research could be conducted on its effects on the cardiovascular and immune systems. Finally, the synthesis of analogs of HCP1 could lead to the discovery of new compounds with potential applications in scientific research.
Méthodes De Synthèse
The synthesis of HCP1 involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 2-chloropyridine with 2-hydroxycyclopentanone in the presence of a base such as potassium carbonate. This reaction produces 2-(2-hydroxycyclopentyl)pyridine. The next step involves the reaction of 2-(2-hydroxycyclopentyl)pyridine with piperidine in the presence of a base such as sodium hydride. This reaction produces (2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone, which is HCP1.
Applications De Recherche Scientifique
HCP1 has been found to have various scientific research applications. It has been used as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. HCP1 has been found to bind to certain GPCRs, allowing researchers to study their function and potential therapeutic applications. HCP1 has also been used in the study of drug addiction, as it has been found to affect the reward pathways in the brain.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-15-10-11(7-8-18-15)16(21)19-9-2-1-5-13(19)12-4-3-6-14(12)20/h7-8,10,12-14,20H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYOXTQGPUYMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CCCC2O)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

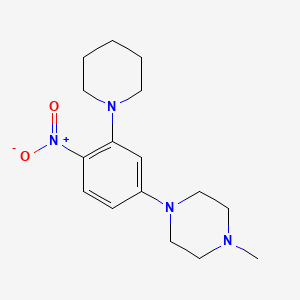
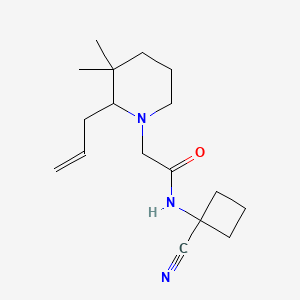
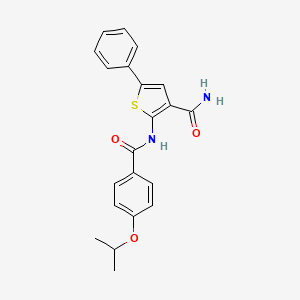
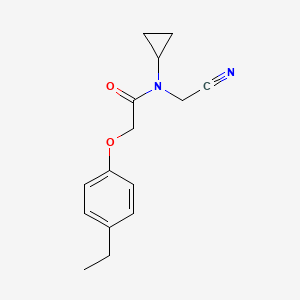
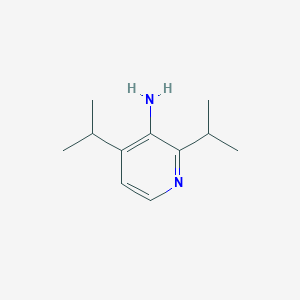

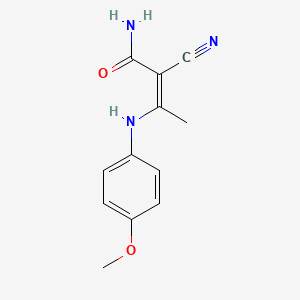

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
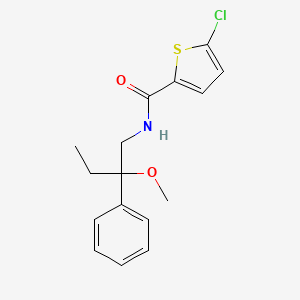
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
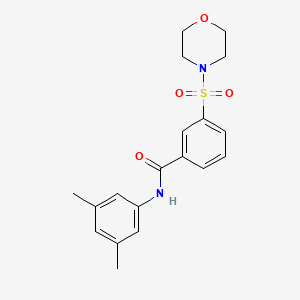
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
